The compound 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate is a derivative of dicyclohexylcarbodiimide (DCCD), a reagent widely used in biochemistry and organic synthesis. DCCD is known for its role in the modification of carboxylic acids, particularly in the formation of peptides and esters. The specificity of DCCD binding to certain residues in enzymes has been exploited in the study of enzyme mechanisms and structure-function relationships.
DCCD has been shown to bind specifically to a single glutamyl residue in the proteolipid subunit of mitochondrial adenosinetriphosphatases (ATPases) from organisms such as Neurospora crassa and Saccharomyces cerevisiae2. This binding occurs within a hydrophobic sequence and results in the inhibition of ATPase activity. The specificity of DCCD's action is attributed to its reactivity with the protonated form of carboxylic groups in a hydrophobic environment, as demonstrated in the inactivation of the H+-ATPase from Kluyveromyces lactis4. The inhibition kinetics of DCCD with the H+-ATPase is complex and can be influenced by the presence of nucleophiles such as benzylamine, which can induce conformational changes and expose new reactive sites4.
In biochemistry, DCCD has been utilized to study the function of ATPases by specifically targeting and modifying key residues within the enzyme2. This has provided insights into the enzyme's active sites and the role of specific amino acids in catalytic activity. The binding stoichiometry of DCCD to the H+-ATPase from Kluyveromyces lactis has been quantified, revealing that the incorporation of DCCD leads to complete inactivation, which is valuable for understanding the enzyme's mechanism4.
DCCD derivatives, such as 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate, are important in the synthesis of complex organic molecules. For instance, DCCD has been used in the synthesis of glycosyl esters of amino acids, which are relevant in the development of anti-diabetic agents3. The imidazole-promoted DCCD method has been employed to achieve high yields of these esters, which are crucial intermediates in the production of pharmaceuticals3.
The inhibitory properties of DCCD and its derivatives have been explored for pharmaceutical applications, particularly in the development of potent inhibitors for enzymes like α-glucosidase. Benzimidazole derivatives synthesized using DCCD have shown significant inhibitory activity against α-glucosidase, which is a target for anti-diabetic drugs1. These findings have implications for the design of new therapeutic agents for the treatment of diabetes1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: